molecular formula C19H21N7 B2499901 4,6-Dimethyl-2-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine CAS No. 2380171-83-3

4,6-Dimethyl-2-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2499901
CAS No.: 2380171-83-3
M. Wt: 347.426
InChI Key: MIRUSGJCTGILRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the piperazine and pyridazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazinyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups to the piperazine ring .

Scientific Research Applications

4,6-Dimethyl-2-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrimidine, piperazine, and pyridazinyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4,6-dimethyl-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7/c1-14-13-15(2)22-19(21-14)26-11-9-25(10-12-26)18-7-6-17(23-24-18)16-5-3-4-8-20-16/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRUSGJCTGILRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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